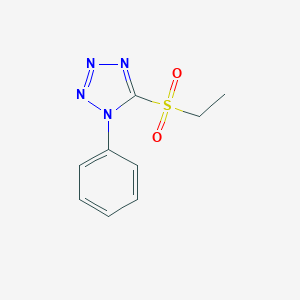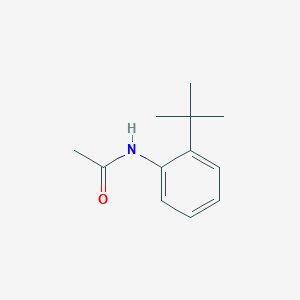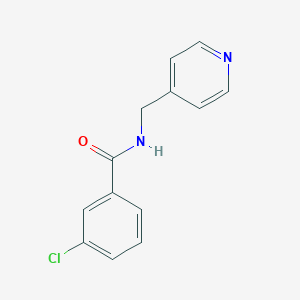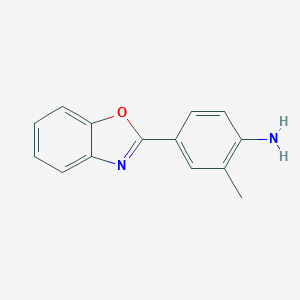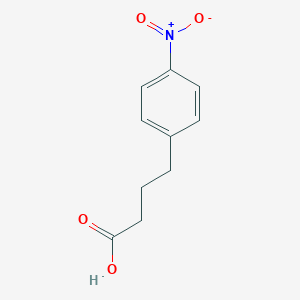
4-(4-Nitrophenyl)butyric acid
Descripción general
Descripción
4-(4-Nitrophenyl)butyric acid is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.1986 g/mol . . This compound is characterized by the presence of a nitro group (-NO2) attached to the para position of a phenyl ring, which is further connected to a butyric acid moiety.
Mecanismo De Acción
Target of Action
4-(4-Nitrophenyl)butyric acid is primarily targeted towards esterase and lipase enzymes . These enzymes play a crucial role in the hydrolysis of esters and fats, respectively, and are essential for lipid metabolism.
Mode of Action
The compound interacts with its targets (esterases and lipases) through a process known as hydrolysis . In this process, the ester bond in this compound is cleaved by these enzymes, leading to the release of 4-nitrophenol and butyric acid .
Biochemical Pathways
The hydrolysis of this compound affects the lipid metabolism pathway . The release of 4-nitrophenol and butyric acid as a result of the hydrolysis can be used to study the activity of esterases and lipases, providing insights into the mechanisms of action of these enzymes and their role in lipid metabolism .
Pharmacokinetics
The compound’s interaction with esterase and lipase enzymes suggests that it may be metabolized in the body through enzymatic hydrolysis .
Result of Action
The hydrolysis of this compound by esterase and lipase enzymes results in the release of 4-nitrophenol and butyric acid . The release of 4-nitrophenol, which has a characteristic absorbance at 405 nm, allows for the quantification of enzyme activity using spectrophotometric methods .
Action Environment
The action of this compound is influenced by various environmental factors such as pH, temperature, and the presence of inhibitors or activators . These factors can affect the activity of the esterase and lipase enzymes, thereby influencing the hydrolysis of the compound and its overall efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)butyric acid typically involves the nitration of phenylbutyric acid. One common method includes the following steps:
Nitration of Phenylbutyric Acid: Phenylbutyric acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at a controlled temperature to introduce the nitro group at the para position of the phenyl ring.
Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety during the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Nitrophenyl)butyric acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), tin(II) chloride (SnCl2), hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Esterification: Alcohols, acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Major Products Formed
Reduction: 4-(4-Aminophenyl)butyric acid.
Substitution: Various substituted phenylbutyric acids depending on the nucleophile used.
Esterification: 4-(4-Nitrophenyl)butyrate esters.
Aplicaciones Científicas De Investigación
4-(4-Nitrophenyl)butyric acid has diverse applications in scientific research, including:
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Aminophenyl)butyric acid: Similar structure but with an amino group instead of a nitro group.
4-Nitrophenyl butyrate: An ester derivative of 4-(4-Nitrophenyl)butyric acid.
Phenylbutyric acid: Lacks the nitro group on the phenyl ring.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for studying specific chemical reactions and for use in various research applications .
Propiedades
IUPAC Name |
4-(4-nitrophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMLUHZFRFCQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204572 | |
| Record name | 4-(4-Nitrophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5600-62-4 | |
| Record name | 4-Nitrobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5600-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Nitrophenyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005600624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5600-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Nitrophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-nitrophenyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 4-(4-Nitrophenyl)butyric acid in the synthesis of purple dye couplers?
A1: In the synthesis of purple dye couplers [], this compound serves as a key building block. It reacts with a hydrazine derivative (compound 6 in the study) to form a hydrazide. This hydrazide then undergoes cyclization to yield a pyrazolotriazole derivative (compound 7), which is further modified to create the final purple dye coupler molecule.
Q2: How does the presence of this compound in the dye coupler structure affect its properties?
A2: While the provided research doesn't explicitly investigate the direct influence of this compound on the final dye color, it highlights its role in the overall synthesis of the coupler molecule []. The study focuses on the impact of varying the leaving group attached to the coupler structure, ultimately affecting the coupler's acidity and coupling rate with aryl azides during dye formation. Further research would be needed to decouple the specific influence of this compound on the dye's color properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


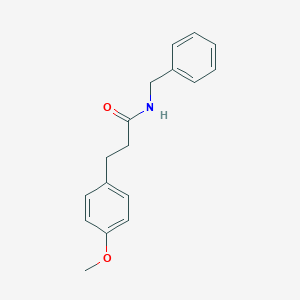



![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)
![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)

![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)
